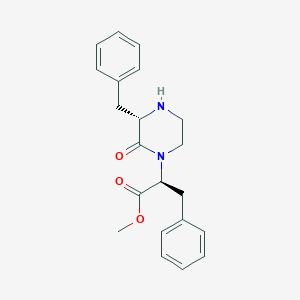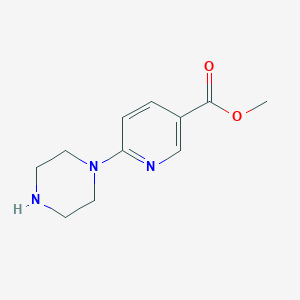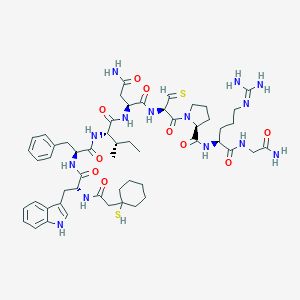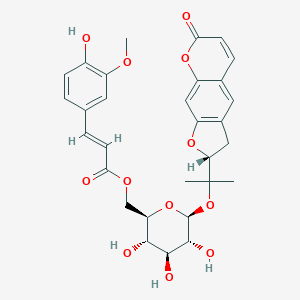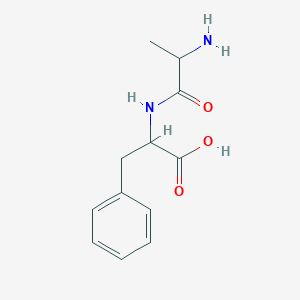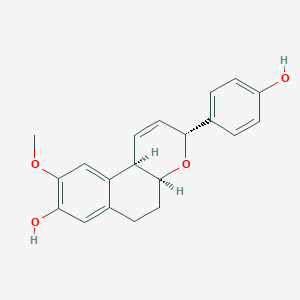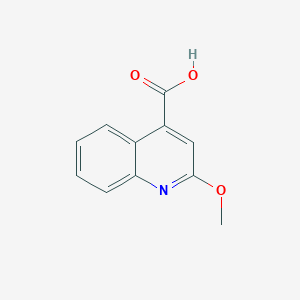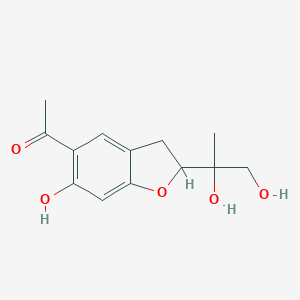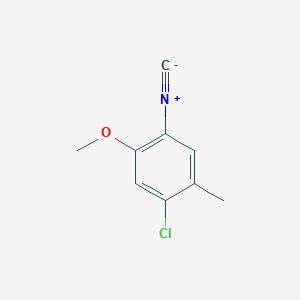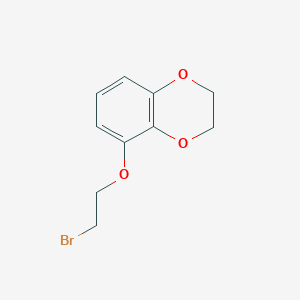
1-Propanesulfinothioic acid, S-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: S-propyl propane-1-sulfinothioate can be synthesized through the formal condensation of propanethiosulfinic acid with propanethiol . The reaction typically involves the use of appropriate catalysts and controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for S-propyl propane-1-sulfinothioate are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: S-propyl propane-1-sulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups within the compound and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize S-propyl propane-1-sulfinothioate.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce thiol compounds.
Scientific Research Applications
S-propyl propane-1-sulfinothioate has several scientific research applications, including:
Mechanism of Action
The mechanism by which S-propyl propane-1-sulfinothioate exerts its effects involves its interaction with molecular targets and pathways. As an antioxidant, it opposes oxidation or inhibits reactions brought about by dioxygen or peroxides . Its antibacterial activity is attributed to its ability to kill or slow the growth of bacteria by interfering with bacterial cell processes .
Comparison with Similar Compounds
- S-propyl propanethiosulfinate
- Diallyl thiosulfinate (Allicin)
Comparison: S-propyl propane-1-sulfinothioate is unique due to its specific molecular structure and the presence of both sulfinic and thio functional groups .
Properties
CAS No. |
1948-52-3 |
|---|---|
Molecular Formula |
C6H14OS2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
1-propylsulfinylsulfanylpropane |
InChI |
InChI=1S/C6H14OS2/c1-3-5-8-9(7)6-4-2/h3-6H2,1-2H3 |
InChI Key |
XPRZAEWSYWTDSQ-UHFFFAOYSA-N |
SMILES |
CCCSS(=O)CCC |
Canonical SMILES |
CCCSS(=O)CCC |
Key on ui other cas no. |
1948-52-3 |
solubility |
20 mg/mL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


